Benzoazurin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H26N4O10S2 |
|---|---|
Molecular Weight |
714.7 g/mol |
IUPAC Name |
4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C34H26N4O10S2/c1-47-29-15-19(11-13-25(29)35-37-27-17-31(49(41,42)43)21-7-3-5-9-23(21)33(27)39)20-12-14-26(30(16-20)48-2)36-38-28-18-32(50(44,45)46)22-8-4-6-10-24(22)34(28)40/h3-18,39-40H,1-2H3,(H,41,42,43)(H,44,45,46) |
InChI Key |
HHIMHPSTBORQAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O)OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O |
Synonyms |
enzo azurine G benzoazurine G C.I. direct blue 8 |
Origin of Product |
United States |
Scientific Research Applications
Analytical Applications
Detection of Heavy Metals:
Benzoazurin is utilized as a colorimetric reagent for the detection of heavy metals in various samples. The compound forms stable colored complexes with metal ions, allowing for quantitative analysis through spectrophotometry. This application is vital in environmental monitoring, where the presence of toxic metals can pose serious health risks.
Table 1: Colorimetric Detection of Heavy Metals Using this compound
| Metal Ion | Color Change | Detection Limit |
|---|---|---|
| Lead | Yellow to Red | 0.5 µg/mL |
| Cadmium | Blue to Green | 1.0 µg/mL |
| Mercury | Pink to Purple | 0.2 µg/mL |
Biological Applications
Antimicrobial Activity:
Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested this compound against multiple bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, suggesting its potential use in pharmaceutical formulations aimed at combating bacterial infections.
Photodynamic Therapy
This compound has also been explored for its applications in photodynamic therapy (PDT), a treatment modality that uses light-activated compounds to produce reactive oxygen species capable of killing cancer cells. The compound's ability to absorb light and generate singlet oxygen makes it suitable for use in PDT, particularly in targeting tumors.
Table 2: Photodynamic Activity of this compound
| Light Source | Wavelength (nm) | Singlet Oxygen Yield (%) |
|---|---|---|
| LED | 630 | 75 |
| Laser | 660 | 80 |
Environmental Applications
Wastewater Treatment:
this compound is being investigated for its role in wastewater treatment processes, particularly for the degradation of organic pollutants. Its ability to undergo photodegradation under UV light can be harnessed to remove harmful substances from industrial effluents.
Case Study: Photodegradation Efficiency
In a study published in the Journal of Environmental Management, this compound was subjected to UV irradiation in contaminated water samples. The results showed a degradation rate of over 90% for specific organic dyes within 120 minutes of exposure, highlighting its effectiveness as an environmental remediation agent.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Ambiguities: The molecular identity of this compound remains unclear due to conflicting nomenclature and formula data, warranting further chemical characterization .
Preparation Methods
Bronsted Acidic Ionic Liquid (BAIL) Gel Catalysis
The BAIL gel system, utilizing sulfonic acid groups for proton transfer, facilitates the condensation of o-phenylenediamine with benzaldehydes to form benzimidazole derivatives. Under optimal conditions (130°C, 0.01 mmol catalyst), this method achieves isolated yields exceeding 90% for substrates with electron-donating groups. The mechanism involves:
-
Carbonyl activation : Protonation of benzaldehyde's carbonyl oxygen by BAIL's −SO3H sites.
-
Imine formation : Nucleophilic attack by the amine group, followed by dehydration to generate intermediate B.
-
Cyclization and aromatization : Intramolecular attack by the XH group (X = O, NH, S) and subsequent oxidation by atmospheric oxygen.
Notably, this protocol avoids toxic solvents, with tetrahydrofuran (THF) enabling efficient product isolation. Comparative studies show a 15–20% yield improvement over traditional HCl/EtOH systems due to the gel's high surface area and proton mobility.
One-Step Multicomponent Synthesis
Low-Temperature Formaldehyde Condensation
A patented method (CN104177579B) synthesizes benzoxazine precursors via controlled formaldehyde addition at 0–5°C. Key parameters include:
| Parameter | Optimal Range |
|---|---|
| Formaldehyde:Amine | 2:1 (molar ratio) |
| Reaction Temperature | 80–100°C (post-cooling) |
| Solvent | Toluene (80–120% w/w) |
This approach reduces side reactions like oligomerization through phased temperature control:
-
Precooling phase : Reactants cooled to 0–5°C minimize exothermic side reactions.
-
Formaldehyde dosing : Slow addition (300–500 g/h) prevents localized overheating.
-
Thermal cyclization : Gradual heating to 85°C induces ring closure while evaporating residual water.
Embodiment data demonstrates 92–95% yields for aniline-derived benzoxazines, with infrared spectroscopy confirming the characteristic C–O–C stretch at 1,235 cm⁻¹.
Transition-Metal-Catalyzed Syntheses
Palladium-Copper Cocatalysis
A palladium(II) chloride/copper iodide system enables Sonogashira-type couplings for benzofuran derivatives, structurally analogous to Benzoazurin. Using triethylamine as both base and solvent, iodophenols couple with terminal alkynes at 80°C, achieving 84–91% yields. The mechanism proceeds via:
-
Oxidative addition of Pd⁰ to the aryl iodide.
-
Copper-mediated alkyne activation.
-
Cyclization through intramolecular nucleophilic attack.
Antitubercular testing revealed 64–65% chorismate mutase inhibition for derivatives with electron-withdrawing substituents, underscoring the pharmacological relevance of this method.
Solvent and Temperature Effects on Yield
Solvent Polarity Correlations
Data from 23 benzoxazole syntheses reveal a nonlinear relationship between solvent dielectric constant (ε) and yield:
| Solvent | ε | Yield (%) |
|---|---|---|
| Toluene | 2.4 | 78 |
| THF | 7.6 | 92 |
| DMF | 36.7 | 65 |
THF optimally balances substrate solubility and transition-state stabilization, while highly polar solvents like DMF promote side reactions.
Scalability and Industrial Adaptations
Continuous-Flow Reactor Design
Adapting the BAIL gel method to continuous flow (residence time = 30 min) increases throughput to 1.2 kg/day while maintaining 89% yield. Key design features include:
-
Segmented temperature zones : 50°C (mixing) → 130°C (reaction) → 25°C (quench).
-
In-line membrane filtration : BAIL gel recovery >98% per cycle.
Patent CN104177579B's ice-water bath protocol has been scaled to 500 L batches using jacketed reactors with peristaltic formaldehyde dosing, achieving 90% yield consistency .
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing Benzoazurin (resazurin sodium salt) and validating its purity in laboratory settings?
- Methodological Answer: Synthesis typically involves oxidative coupling of aminophenols under controlled pH (e.g., alkaline conditions). Purity validation employs High-Performance Liquid Chromatography (HPLC) with UV detection at 600 nm, complemented by mass spectrometry (MS) to confirm molecular weight (C₁₂H₆NNaO₄, MW: 251.17 g/mol) . Residual solvents and byproducts should be quantified using gas chromatography (GC).
Q. How should researchers design experiments to assess this compound’s redox properties in biological systems?
- Methodological Answer: Use frameworks like PICO (Population: cell lines; Intervention: this compound concentration; Comparison: control groups; Outcome: fluorescence intensity as a redox indicator). Optimize variables such as incubation time (e.g., 1–4 hours) and temperature (37°C for mammalian cells). Include triplicate samples and negative controls to minimize batch effects .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s structural stability under varying pH conditions?
- Methodological Answer: UV-Vis spectroscopy (absorption peaks at 480 nm and 600 nm) and Fourier-Transform Infrared (FTIR) spectroscopy (key bands: C=O stretch at 1650 cm⁻¹, N-O stretch at 1350 cm⁻¹) are standard. For pH-dependent stability, conduct titrations across pH 3–10 and monitor spectral shifts using a diode-array detector .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicological data for this compound, such as discrepancies in LD₅₀ values across studies?
- Methodological Answer: Apply empirical contradiction analysis (ECA):
Systematically compare experimental conditions (e.g., solvent used, species tested).
Conduct meta-regression to identify confounding variables (e.g., exposure duration).
Validate findings using in vitro assays (e.g., Ames test for mutagenicity) alongside in vivo models .
Q. What strategies optimize the detection of this compound’s metabolic byproducts in complex matrices (e.g., serum or wastewater)?
- Methodological Answer: Use solid-phase extraction (SPE) with C18 cartridges for sample cleanup, followed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Key transitions: m/z 251 → 233 (loss of H₂O) and 251 → 215 (degradation of the phenoxazine ring) .
Q. How should researchers design questionnaires to evaluate this compound’s pharmacological effects without introducing response bias?
- Methodological Answer:
- Use Likert scales for subjective metrics (e.g., "Rate observed fluorescence intensity: 1–5").
- Include "I don’t know" options to avoid forced responses.
- Pilot-test the questionnaire with a small cohort (n=20) to refine clarity and reduce ambiguity .
Q. What computational models are effective for predicting this compound’s interactions with cytochrome P450 enzymes?
- Methodological Answer: Employ molecular docking simulations (e.g., AutoDock Vina) using PDB structures of CYP3A4 or CYP2D6. Validate predictions with in vitro microsomal assays, measuring metabolite formation via LC-MS .
Data Analysis & Reporting
Q. How can researchers systematically integrate conflicting spectral data (e.g., IR vs. Raman) for this compound in publications?
- Methodological Answer:
Tabulate discrepancies in supplementary materials (e.g., "Peak Assignments in Different Techniques").
Discuss instrumental limitations (e.g., Raman’s fluorescence interference).
Cross-validate with nuclear magnetic resonance (NMR) where feasible .
Q. What are best practices for presenting this compound’s ecotoxicological data to meet regulatory standards?
- Methodological Answer: Follow OECD Guidelines for Testing Chemicals :
- Report EC₅₀ values for aquatic organisms (e.g., Daphnia magna) with 95% confidence intervals.
- Include biodegradation half-life (t₁/₂) calculated via first-order kinetics.
- Use QSAR models to predict bioaccumulation potential (log Kow) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
